N-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorinated methoxyphenyl group, an ethyl group, and a methyl group attached to an oxazole ring
Mechanism of Action
Mode of Action
Without specific target information, the precise mode of action for this compound remains unclear. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-4-chloroanisole and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the oxazole intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, in the presence of a base like triethylamine.
Chlorination and Methoxylation: The chlorinated methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using reagents like chloromethane and methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, leading to the formation of amines or alcohols.
Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-(5-CHLORO-2-HYDROXY-PHENYL)-ACETAMIDE: Similar structure with a hydroxy group instead of a methoxy group.
GLUTARIC ACID, MONOAMIDE, N-(5-CHLORO-2-METHOXYPHENYL)-, PENTYL ESTER: Similar structure with a glutaric acid moiety.
N-(5-CHLORO-2-METHOXYPHENYL)-5-CYCLOPROPYL-3-ISOXAZOLECARBOXAMIDE: Similar structure with a cyclopropyl group and an isoxazole ring.
Uniqueness: N-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to the presence of both an ethyl and a methyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-4-10-13(8(2)20-17-10)14(18)16-11-7-9(15)5-6-12(11)19-3/h5-7H,4H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMDBUXVMBMQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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